molecular formula C23H20N2O6 B2825467 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 955241-55-1

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2825467
CAS No.: 955241-55-1
M. Wt: 420.421
InChI Key: MLHMYGSPTMYTHR-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety fused to a 2-oxooxazolidin-5-ylmethyl scaffold, linked to a naphthalen-2-yloxy acetamide group. The benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry, often associated with metabolic stability and enhanced binding affinity due to its electron-rich aromatic system . The naphthalen-2-yloxy group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target engagement .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c26-22(13-28-18-7-5-15-3-1-2-4-16(15)9-18)24-11-19-12-25(23(27)31-19)17-6-8-20-21(10-17)30-14-29-20/h1-10,19H,11-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHMYGSPTMYTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and a naphthalenic ether. Its molecular formula is C20H20N2O4C_{20}H_{20}N_{2}O_{4} with a molecular weight of 356.39 g/mol. This structural diversity may contribute to its biological activities.

Synthesis

The synthesis of this compound involves several steps including the formation of the oxazolidinone and subsequent coupling reactions with the benzo[d][1,3]dioxole and naphthalene derivatives. The synthetic pathway typically utilizes reagents that facilitate the formation of amide bonds and may involve catalysts to enhance yields.

Anticancer Properties

Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For example:

  • Cytotoxicity : A study demonstrated that benzodioxole derivatives showed potent cytotoxic effects against various cancer cell lines such as HepG2 and MCF7, with IC50 values ranging from 1.54 µM to 4.52 µM, indicating strong antiproliferative activity compared to standard treatments like doxorubicin .
  • Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been shown to induce G2-M phase arrest in cancer cells .

Antioxidant Activity

In addition to anticancer effects, benzodioxole derivatives have been assessed for their antioxidant capabilities. The DPPH assay revealed that some compounds possess significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells .

Case Studies

  • Study on Hep3B Cells : In a specific investigation involving Hep3B liver cancer cells treated with benzodioxole derivatives (e.g., compound 2a), it was found that these compounds significantly reduced α-fetoprotein levels and induced cell cycle arrest at G2-M phase, closely mirroring the effects of doxorubicin .
  • Molecular Docking Studies : Molecular docking analyses have suggested that this compound interacts effectively with key targets involved in cancer proliferation pathways, including EGFR .

Data Summary Table

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityHepG21.54Apoptosis induction
CytotoxicityMCF74.52Cell cycle arrest (G2-M phase)
Antioxidant Activity--DPPH assay

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Acetamide Derivatives

The compound is part of a broader class of 2-(benzo[d][1,3]dioxol-5-yl)-N-substituted acetamides. Key structural differences among analogs include:

Compound Name / ID Substituent on Acetamide Nitrogen Core Structure Biological Activity (Inferred/Reported)
Target Compound Naphthalen-2-yloxy 2-oxooxazolidinone Antibacterial (hypothesized)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) 4-Methoxyphenyl Simple acetamide Not reported; likely varies with substituent
N-(Adamantan-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide (4s) Adamantyl Simple acetamide Enhanced lipophilicity; potential CNS activity
N-(Benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide (K-16) Benzylthio Thioacetamide Plant growth modulation (root elongation)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole Benzimidazole-acetamide hybrid IDO1 enzyme inhibition

Key Observations :

  • The naphthalen-2-yloxy group in the target compound distinguishes it from phenyl, adamantyl, or heterocyclic substituents in analogs. This group may enhance π-π stacking interactions with hydrophobic protein pockets compared to smaller substituents like 4-methoxyphenyl .
Physicochemical Properties
  • Melting Points : While the target compound’s melting point is unreported, analogs like K-16 (55.2–55.5°C) and triazole derivatives (e.g., 6a, m.p. ~150°C) suggest that bulky substituents elevate thermal stability.

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential biological activity?

The compound contains four critical moieties:

  • Benzo[d][1,3]dioxole : Known for π–π stacking and hydrogen bonding with biological targets, enhancing binding affinity .
  • Oxazolidinone ring : Imparts conformational rigidity and may contribute to antimicrobial activity via protein synthesis inhibition .
  • Naphthalene group : Enhances lipophilicity, potentially improving membrane permeability .
  • Acetamide linker : Facilitates interactions with enzyme active sites (e.g., kinase or protease targets) . Methodological Insight: Use computational tools (e.g., molecular docking) to predict interactions between these groups and target proteins .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their advantages?

Synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of benzo[d][1,3]dioxole derivatives with oxazolidinone precursors using DMF or DMSO as solvents and NaH/Et3_3N as bases (60–70°C, 6–8 hours) .
  • Step 2 : Introduction of the naphthalene-2-yloxy group via nucleophilic substitution or Cu(I)-catalyzed click chemistry (e.g., alkyne-azide cycloaddition) .
  • Step 3 : Final acetamide formation using chloroacetyl chloride and amine intermediates . Optimization Tip: Monitor reaction progress with TLC (hexane:EtOAc 8:2) and purify via column chromatography .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • NMR Spectroscopy : Confirms structural integrity (e.g., benzodioxole protons at δ 6.7–7.2 ppm) .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
  • Mass Spectrometry : Verifies molecular weight (e.g., HRMS for [M+H]+^+ ion) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent Selection : DMF enhances solubility of intermediates but may require substitution with THF for easier purification .
  • Catalyst Screening : Test Cu(I) vs. Ru-based catalysts for click chemistry steps to reduce side products .
  • Temperature Control : Lower temperatures (0–25°C) during sensitive steps (e.g., imine formation) prevent decomposition .
  • High-Throughput Screening : Use automated platforms to rapidly identify optimal molar ratios and reaction times .

Q. What strategies address conflicting reports on this compound’s biological activity across studies?

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed ATP concentration in kinase assays) .
  • Metabolite Profiling : Assess if metabolic instability (e.g., CYP450-mediated oxidation of naphthalene) reduces efficacy in vivo .
  • Structural Analog Comparison : Use SAR tables (Table 1) to isolate activity-contributing groups .

Table 1 : Structural analogs and activity trends

Analog SubstituentBioactivity TrendReference
Naphthalene → Phenyl↓ Anticancer activity
Oxazolidinone → Thiazolidinone↑ Antimicrobial potency

Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?

  • In Vitro :
  • Enzyme Inhibition Assays : Measure IC50_{50} against target enzymes (e.g., β-lactamases for antimicrobial studies) .
  • Cell Viability Assays : Use MTT/XTT in cancer lines (e.g., MCF-7, HepG2) with dose escalation (1–100 µM) .
    • In Vivo :
  • Rodent Models : Assess pharmacokinetics (oral bioavailability, half-life) and toxicity (LD50_{50}) in Wistar rats .
  • Infection Models : Test efficacy in murine bacterial sepsis models (e.g., S. aureus challenge) .

Q. How can computational methods guide the design of derivatives with enhanced efficacy?

  • Molecular Dynamics Simulations : Predict binding stability of derivatives with target proteins (e.g., 100 ns simulations in GROMACS) .
  • ADMET Prediction : Use SwissADME or pkCSM to optimize solubility, BBB permeability, and reduce hepatotoxicity .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications to prioritize synthetic targets .

Methodological Notes

  • Contradiction Resolution : Conflicting bioactivity data may arise from assay variability (e.g., cell line-specific responses). Standardize protocols across labs .
  • Advanced Characterization : Combine cryo-EM and X-ray crystallography to map binding modes in enzyme complexes .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Replacement, Refinement) .

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